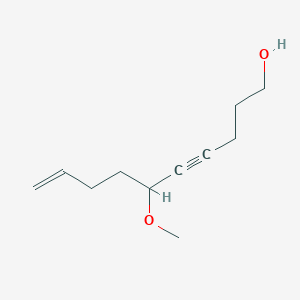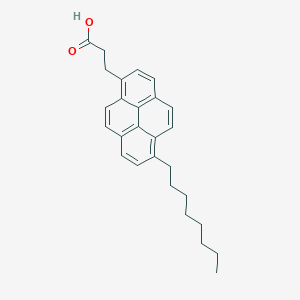
3-(6-Octylpyren-1-YL)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(6-Octylpyren-1-YL)propanoic acid is an organic compound that belongs to the class of carboxylic acids It features a pyrene moiety substituted with an octyl chain at the 6-position and a propanoic acid group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Octylpyren-1-YL)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with pyrene, which is functionalized at the 6-position with an octyl group.
Functionalization: The octyl group is introduced through a Friedel-Crafts alkylation reaction using octyl chloride and a Lewis acid catalyst such as aluminum chloride.
Carboxylation: The resulting 6-octylpyrene is then subjected to a carboxylation reaction to introduce the propanoic acid group at the 3-position. This can be achieved through a Grignard reaction followed by carbonation and acidification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-(6-Octylpyren-1-YL)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic substitution reactions can occur on the pyrene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or aldehydes.
Substitution: Introduction of various functional groups on the pyrene ring.
Applications De Recherche Scientifique
3-(6-Octylpyren-1-YL)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules and its role in cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes.
Mécanisme D'action
The mechanism of action of 3-(6-Octylpyren-1-YL)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and affecting cellular processes. Its hydrophobic pyrene moiety allows it to interact with lipid membranes, potentially influencing membrane dynamics and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(6-Hexylpyren-1-YL)propanoic acid
- 3-(6-Decylpyren-1-YL)propanoic acid
- 3-(6-Dodecylpyren-1-YL)propanoic acid
Uniqueness
3-(6-Octylpyren-1-YL)propanoic acid is unique due to its specific octyl chain length, which imparts distinct physicochemical properties. This length influences its solubility, hydrophobicity, and interaction with biological membranes, making it suitable for specific applications in materials science and biomedical research.
Propriétés
Numéro CAS |
523990-82-1 |
|---|---|
Formule moléculaire |
C27H30O2 |
Poids moléculaire |
386.5 g/mol |
Nom IUPAC |
3-(6-octylpyren-1-yl)propanoic acid |
InChI |
InChI=1S/C27H30O2/c1-2-3-4-5-6-7-8-19-9-11-21-14-17-24-20(15-18-25(28)29)10-12-22-13-16-23(19)26(21)27(22)24/h9-14,16-17H,2-8,15,18H2,1H3,(H,28,29) |
Clé InChI |
IADBKJHXMPBLQS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1=C2C=CC3=C4C2=C(C=C1)C=CC4=C(C=C3)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Ethoxy-4-methyl-1-(propan-2-yl)bicyclo[3.1.0]hexane](/img/structure/B14218645.png)
![Silane, triethyl[[(4,4,5-trimethyl-5-phenyl-1,2-dioxolan-3-yl)methyl]dioxy]-](/img/structure/B14218649.png)
![[1-(3,4-difluorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B14218667.png)
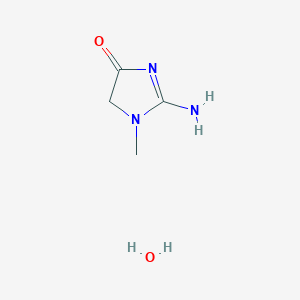

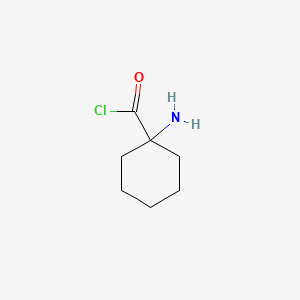


![N~1~-[(2,3-Dimethoxyphenyl)methyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14218718.png)

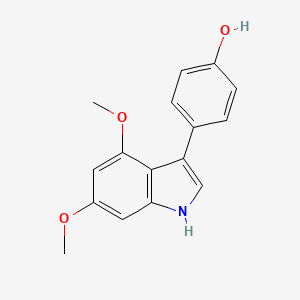
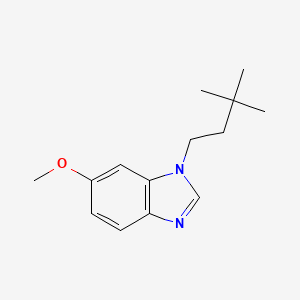
![Thiourea, [3-fluoro-4-(methylpentylamino)phenyl]-](/img/structure/B14218741.png)
